4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)
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Overview
Description
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] is a compound belonging to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles and their derivatives are known for their diverse biological activities and have been used in various pharmaceutical applications .
Preparation Methods
The synthesis of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] typically involves a three-component reaction. This reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate. The reaction is carried out at room temperature in the presence of ethanol as a solvent . Another method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the compound, which offers high yields and short reaction times .
Chemical Reactions Analysis
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include sodium acetate, ethanol, and various catalysts
Scientific Research Applications
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] involves its interaction with molecular targets such as proteins and enzymes. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] include other pyrazole derivatives such as:
4,4’-(Arylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol]: Known for its antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: Used in various pharmaceutical and agrochemical applications.
1,3,5-Tris(pyrazolyl)benzenes: Employed as ligands in coordination chemistry. The uniqueness of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
313273-21-1 |
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Molecular Formula |
C26H23N5O2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3 |
InChI Key |
MHPQWUVQRWENOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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